Cas no 18260-69-0 (6-Fluoro-5-methylpyrimidin-4-amine)

6-Fluoro-5-methylpyrimidin-4-amine is a fluorinated pyrimidine derivative with notable applications in pharmaceutical and agrochemical research. Its structural features, including the fluorine substituent and methyl group at the 5-position, enhance its reactivity and potential as a building block for heterocyclic synthesis. The compound's amine functionality at the 4-position allows for further derivatization, making it valuable in the development of biologically active molecules. Its stability and purity are critical for precise synthetic applications, particularly in medicinal chemistry where fluorinated pyrimidines are often explored for their pharmacokinetic properties. This compound is suited for use in controlled reactions requiring high specificity.
6-Fluoro-5-methylpyrimidin-4-amine structure
18260-69-0 structure
Product Name:6-Fluoro-5-methylpyrimidin-4-amine
CAS No:18260-69-0
MF:C5H6FN3
MW:127.119643688202
MDL:MFCD10000602
CID:122879
PubChem ID:44558106
Update Time:2025-05-22

6-Fluoro-5-methylpyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-6-fluoro-5-methylpyrimidine
    • 4-Pyrimidinamine,6-fluoro-5-methyl-
    • 6-fluoro-5-methylpyrimidin-4-amine
    • 4-Amino-6-fluor-5-methyl-pyrimidin
    • 6-fluoro-5-methyl-4-pyrimidinamine
    • 6-fluoro-5-methyl-pyrimidin-4-ylamine
    • Pyrimidine,4-amino-6-fluoro-5-methyl-(8CI)
    • Pyrimidine, 4-amino-6-fluoro-5-methyl- (8CI)
    • 6-fluoranyl-5-methyl-pyrimidin-4-amine
    • ST24045382
    • A812709
    • DTXSID70659347
    • MFCD10000602
    • C73531
    • AKOS006304750
    • 4-Pyrimidinamine, 6-fluoro-5-methyl-
    • CS-0097874
    • DS-11192
    • 18260-69-0
    • SB57333
    • FT-0645575
    • AMY050
    • 6-fluoro-5-methyl-pyrimidin-4-amine;6-Fluoro-5-methylpyrimidin-4-amine
    • 6-Fluoro-5-methylpyrimidin-4-amine
    • MDL: MFCD10000602
    • Inchi: 1S/C5H6FN3/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9)
    • InChI Key: PEXNNBPRBIMCKP-UHFFFAOYSA-N
    • SMILES: FC1=C(C)C(N)=NC=N1

Computed Properties

  • Exact Mass: 127.05500
  • Monoisotopic Mass: 127.055
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 98.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.8
  • XLogP3: 0.7

Experimental Properties

  • Density: 1.288±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 232-233 ºC
  • Boiling Point: 253.1±35.0 ºC (760 Torr),
  • Flash Point: 106.8±25.9 ºC,
  • Solubility: Slightly soluble (19 g/l) (25 º C),
  • PSA: 51.80000
  • LogP: 1.08750

6-Fluoro-5-methylpyrimidin-4-amine Security Information

6-Fluoro-5-methylpyrimidin-4-amine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Fluoro-5-methylpyrimidin-4-amine Pricemore >>

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Additional information on 6-Fluoro-5-methylpyrimidin-4-amine

6-Fluoro-5-methylpyrimidin-4-amine: A Comprehensive Overview

The compound CAS No. 18260-69-0, commonly referred to as 6-Fluoro-5-methylpyrimidin-4-amine, is a heterocyclic aromatic amine derivative that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the pyrimidine family, which is a six-membered ring consisting of four carbon atoms and two nitrogen atoms. The presence of a fluorine atom at the 6th position and a methyl group at the 5th position introduces unique electronic and steric properties, making it a valuable molecule for various applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 6-Fluoro-5-methylpyrimidin-4-amine. Researchers have employed diverse methodologies, including nucleophilic aromatic substitution, palladium-catalyzed coupling reactions, and microwave-assisted synthesis, to optimize its production. These methods not only enhance yield but also improve the purity of the compound, which is crucial for its application in pharmaceuticals and agrochemicals.

The structural uniqueness of CAS No. 18260-69-0 lies in its ability to act as a versatile building block in medicinal chemistry. Its pyrimidine core is known for its biological activity, particularly in modulating enzyme function and receptor interactions. Recent studies have highlighted its potential as a lead compound for developing novel kinase inhibitors, which are critical in anticancer drug discovery. For instance, research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against Aurora kinases, which are key targets in cancer therapy.

In addition to its role in drug discovery, 6-Fluoro-5-methylpyrimidin-4-amine has found applications in agrochemicals. Its ability to inhibit specific enzymes involved in plant growth regulation makes it a promising candidate for herbicide development. A study conducted by researchers at the University of California revealed that this compound exhibits selective activity against weeds without adversely affecting crop plants, suggesting its potential as an eco-friendly agricultural solution.

The pharmacokinetic properties of CAS No. 18260-69-0 have also been extensively studied. Preclinical trials indicate that it possesses favorable absorption and bioavailability profiles, which are essential for its efficacy as an oral medication. Furthermore, its metabolic stability has been evaluated using in vitro assays, revealing that it undergoes minimal phase I metabolism, thereby reducing the risk of drug-drug interactions.

Safety assessment studies are pivotal for determining the toxicity profile of any new chemical entity. Recent toxicological evaluations of 6-Fluoro-5-methylpyrimidin-4-amines have shown that it exhibits low acute toxicity and does not induce genotoxic effects at therapeutic concentrations. These findings are encouraging for its progression into clinical trials.

In conclusion, CAS No. 18260-69-0, or 6-fluoro-pyrimidine derivative, represents a promising molecule with diverse applications across multiple industries. Its unique chemical structure, coupled with advancements in synthetic methods and biological evaluations, positions it as a key player in future drug development and agricultural innovations.

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